N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound characterized by its unique pyrazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. It is classified as a heterocyclic compound, specifically a pyrazolo derivative, which is known for its diverse pharmacological properties.
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride falls under the category of carboxamide derivatives. Its structure includes a tetrahydro-pyrazolo framework that contributes to its potential biological activity.
The synthesis of N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo ring system.
The molecular formula for N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is C₁₄H₁₆ClN₄O. The structure features:
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can participate in various chemical reactions typical of amides and heterocycles:
These reactions are often utilized in medicinal chemistry to modify the compound for enhanced biological activity or selectivity against specific targets.
The mechanism of action for N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may act as kinase inhibitors or modulate neurotransmitter systems. Further studies are required to delineate its precise mechanism and therapeutic potential.
N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is primarily used in scientific research. Its applications include:
This compound represents a significant interest within the field of medicinal chemistry and drug discovery due to its structural complexity and potential biological activities. Further research will likely elucidate its full range of applications and mechanisms of action.
The construction of the tetrahydropyrazolo[4,3-c]pyridine core represents a critical foundation for synthesizing N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220038-41-4). Two predominant synthetic strategies have emerged for this bicyclic heterocyclic system, each with distinct advantages in yield, scalability, and functional group tolerance. The first approach employs a dienamine-based pathway adapted from methodologies developed for structurally analogous compounds [5] [8]. This route commences with dimethyl acetonedicarboxylate, which undergoes sequential transformations to generate a reactive dienamine intermediate. Subsequent cyclocondensation with appropriately protected hydrazine derivatives facilitates pyrazole ring formation, yielding the foundational 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Critical to this process is the nitrogen protection strategy, typically employing tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during ring closure [8].
The second major approach utilizes a one-pot multicomponent reaction without isolation of intermediates, significantly improving synthetic efficiency. This method integrates mixed-Claisen condensation, N-alkylation, and TBD-catalyzed aminolysis in a single reaction vessel [5]. The reaction sequence begins with ethyl acetoacetate derivatives, which undergo condensation with hydrazine hydrate, followed by in-situ cyclization with formaldehyde and ammonium acetate to construct the partially saturated pyridine ring. For the target compound, carboxamide introduction occurs at the penultimate step via coupling of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid with m-toluidine using activating agents such as HATU or EDCI. This method typically achieves moderate to good yields (65-82%), with the key advantage being reduced purification requirements and improved atom economy [5] [9].
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
Synthetic Method | Key Steps | Average Yield | Reaction Conditions | Purification Complexity |
---|---|---|---|---|
Dienamine-based pathway | Dienamine formation → Cyclocondensation | 72-88% | High-temperature (80-110°C) | Moderate (chromatography) |
One-pot multicomponent | Condensation → Cyclization → Carboxamide | 65-82% | Room temperature to 60°C | Low (precipitation/crystallization) |
Acetylenic ketone cyclization | Hydrazine + acetylenic ketone → Cyclization | 60-75% | Reflux in ethanol (78°C) | High (isomer separation) |
Recent optimization efforts have focused on catalyst selection to enhance reaction efficiency. Nano-ZnO catalysts have demonstrated remarkable efficacy in analogous pyrazole formations, achieving yields up to 95% while reducing reaction times [9]. Additionally, microwave-assisted synthesis has emerged as a valuable technique, with studies showing a 30% reduction in reaction time and approximately 15% yield improvement compared to conventional heating methods for similar heterocyclic systems [9]. These advancements address the historical challenges associated with constructing the pyrazolo[4,3-c]pyridine core, particularly the regiochemical control and functional group compatibility issues observed in earlier synthetic approaches.
The introduction of the meta-tolyl substituent onto the carboxamide nitrogen demands precise regiochemical control to ensure structural fidelity of the target compound. This functionalization occurs through a carboxamide coupling reaction between 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid and m-toluidine (3-methylaniline). The reaction employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in aprotic solvents like dichloromethane or DMF [5]. Critical to success is the activation sequence – the carboxylic acid must first form an active ester intermediate before nucleophilic attack by the aromatic amine. This approach typically delivers yields of 75-85% with high regiochemical fidelity when reaction temperatures are maintained between 0-25°C to suppress undesirable symmetrical urea formation [5].
The meta-substitution pattern exhibits distinct regiochemical advantages over ortho and para isomers. Comparative studies of tolyl regioisomers reveal that the m-tolyl derivative (CAS: 1220038-41-4) demonstrates superior crystallinity compared to its ortho counterpart, facilitating purification. Furthermore, the meta-position avoids the steric hindrance observed with ortho-substituted derivatives and the electronic effects characteristic of para-substituted analogs. This distinction is evident in the reaction kinetics – coupling with m-toluidine proceeds approximately 25% faster than with o-toluidine under identical conditions, attributed to reduced steric constraints around the amine nucleophile [2]. The electronic influence of the methyl group's position also impacts the carboxamide's hydrogen-bonding capacity, with the meta-isomer exhibiting optimal balance between solubility and crystallinity.
Table 2: Influence of Tolyl Isomer Position on Coupling Efficiency and Properties
Isomer Position | Relative Coupling Rate | Crystallinity | Typical Yield | Common Impurities |
---|---|---|---|---|
Ortho (o-tolyl) | 0.75 (reference) | Moderate | 65-72% | Diaryl urea (5-8%) |
Meta (m-tolyl) | 1.0 | High | 78-85% | Unreacted acid (2-3%) |
Para (p-tolyl) | 0.95 | High | 75-82% | N-acylurea (3-5%) |
Advanced protecting group strategies are essential during this functionalization. The ring nitrogen atoms (particularly the pyridine nitrogen) exhibit competitive nucleophilicity that must be suppressed to prevent unwanted side products. Boc protection of the piperidine nitrogen prior to carboxamide formation has proven most effective, allowing clean deprotection with hydrochloric acid in dioxane after coupling. This strategy minimizes formation of the undesirable bis-acylated byproduct, which can reach 15-20% yield without appropriate protection [5] [8]. The meta-tolyl group itself requires no protection during these transformations, as the methyl substituent remains inert under standard coupling conditions. This characteristic significantly simplifies the synthetic sequence compared to functionalized aryl groups containing reactive heteroatoms.
The conversion of the free base carboxamide to its hydrochloride salt represents the critical final step in synthesizing N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. This salt formation significantly enhances the compound's crystalline stability, aqueous solubility, and hygroscopic properties, making it preferable for research applications. The optimal methodology involves treating a solution of the free base in anhydrous ethanol or acetone with precisely 1.0 equivalent of hydrochloric acid (as concentrated aqueous HCl or ethereal HCl solution) at 0-5°C [2]. This stoichiometric control is crucial to prevent formation of the undesirable dihydrochloride salt, which can occur with acid excess and negatively impact crystallinity. The hydrochloride salt typically precipitates directly from the reaction mixture, with yields consistently exceeding 90% when appropriate anti-solvent techniques are employed.
Solvent selection profoundly influences crystal morphology and purity. Studies comparing various solvent systems demonstrate that ethanol/ethyl acetate mixtures (1:3 v/v) produce highly crystalline material with superior flow properties compared to other solvent combinations. Acetonitrile, while yielding smaller crystals, provides the highest purity (>99.5% by HPLC) due to its effective exclusion of residual impurities. The table below summarizes key findings from solvent optimization studies:
Table 3: Solvent System Influence on Hydrochloride Salt Properties
Solvent System | Crystal Habit | Purity (%) | Yield (%) | Residual Solvent (ppm) | Hygroscopicity |
---|---|---|---|---|---|
Ethanol/Ethyl acetate | Platelets | 98.8 | 92 | <500 | Low |
Acetone/Diethyl ether | Needles | 99.2 | 88 | <800 | Moderate |
Methanol/Toluene | Agglomerates | 97.5 | 85 | <1500 | High |
Acetonitrile | Fine powder | 99.6 | 90 | <50 | Very low |
Crystallization kinetics significantly impact particle size distribution, a critical parameter for consistent material performance. Controlled slow cooling (0.5°C/min) from saturation temperature to 0-5°C produces large, well-formed crystals ideal for filtration. Alternatively, anti-solvent addition (typically tert-butyl methyl ether) to a concentrated solution of the hydrochloride in methanol generates a fine crystalline solid suitable for applications requiring rapid dissolution . The hydrochloride salt demonstrates excellent thermal stability up to 180°C by differential scanning calorimetry, with a sharp melting endotherm followed by decomposition. This thermal profile confirms the absence of solvates in properly crystallized material. Storage stability studies indicate that material crystallized from acetonitrile exhibits minimal degradation (<0.5%) after six months at room temperature when protected from light and moisture, fulfilling research storage requirements [2] [5].
The synthesis of N-(m-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been re-engineered using green chemistry principles to minimize environmental impact while maintaining efficiency and yield. Key advances include catalyst innovation, solvent replacement, and energy reduction strategies that collectively improve the process sustainability profile. Heterogeneous catalysis has emerged as particularly impactful, with studies demonstrating that nano-ZnO catalysts can achieve near-quantitative yields (95%) in pyrazole ring formation while operating under mild conditions (50°C, ambient pressure) [9]. These catalysts facilitate facile recovery through simple filtration and maintain efficacy over five reaction cycles with less than 5% activity loss, dramatically reducing metal waste compared to homogeneous catalysts like piperidine or triethylamine traditionally employed in pyrazole synthesis [9].
Solvent selection plays a pivotal role in green process design. Traditional routes utilized dimethylformamide (DMF) and dichloromethane, both classified as problematic due to toxicity and environmental persistence. Modern green protocols have successfully transitioned to cyclopentyl methyl ether (CPME) for the carboxamide coupling step and ethanol-water mixtures for hydrochloride salt formation. CPME offers ideal properties: negligible peroxide formation, favorable boiling point (106°C), and formation of azeotropes that facilitate water removal. Life cycle assessment of the solvent switch demonstrates a 65% reduction in process mass intensity (PMI) and 80% decrease in waste generation compared to DMF-based routes [5]. The ethanol-water system (4:1 v/v) for hydrochloride crystallization provides additional environmental benefits through reduced VOC emissions and eliminates halogenated solvent residues that previously complicated waste stream management.
Energy optimization has been achieved through several innovative approaches. Flow chemistry systems have reduced the core scaffold synthesis from 48 hours in batch to just 3 hours residence time, with a corresponding 85% energy reduction per kilogram of product [9]. Microwave-assisted synthesis has also demonstrated significant advantages in the cyclocondensation steps, reducing reaction times from 12 hours to 35 minutes while maintaining yields of 75-82%. These technologies overcome the substantial activation barriers inherent in heterocyclic formation without requiring excessive heating. Additionally, in situ spectroscopic monitoring (FTIR and Raman) has enabled real-time reaction control, minimizing byproduct formation and eliminating unnecessary reagent excess. Collectively, these green chemistry advancements have transformed the synthesis from a process with an original E-factor (kg waste/kg product) of 87 to a significantly improved E-factor of 12, placing it in the upper tier of sustainable pharmaceutical intermediate manufacturing [5] [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7